N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide
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Overview
Description
N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse pharmacological and industrial applications due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide typically involves multiple steps:
Conversion of Benzoic Acid to Ethyl Benzoate: Benzoic acid is first converted to ethyl benzoate using ethanol and an acid catalyst.
Formation of Benzohydrazide: Ethyl benzoate is then reacted with hydrazine hydrate to form benzohydrazide.
Synthesis of 5-Phenyl-1,3,4-Oxadiazol-2-Thiol: Benzohydrazide is cyclized with carbon disulfide in the presence of potassium hydroxide to form 5-phenyl-1,3,4-oxadiazol-2-thiol.
Final Compound Formation: The target compound is synthesized by reacting 5-phenyl-1,3,4-oxadiazol-2-thiol with N-phenyl-2-bromoacetamide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic properties .
Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and anticancer activities .
Mechanism of Action
The mechanism of action of N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the N-phenyl and N-(propan-2-yl)acetamide groups .
N-(5-Methyl-1,3-thiazol-2-yl)-2-{[5-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Contains a thiazole ring instead of a phenyl ring .
Uniqueness
N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and exhibit cytotoxic effects makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19N3O2S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H19N3O2S/c1-14(2)22(16-11-7-4-8-12-16)17(23)13-25-19-21-20-18(24-19)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |
InChI Key |
QPMQLMPNJMNAGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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